molecular formula C19H18ClFN2O B2710778 (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one CAS No. 329080-13-9

(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one

Cat. No. B2710778
CAS RN: 329080-13-9
M. Wt: 344.81
InChI Key: BQYMNQZRSKGOJJ-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one, commonly known as CPFPP, is a synthetic drug developed in the early 2000s. It is a member of the class of compounds known as synthetic cannabinoids, which are compounds that interact with the cannabinoid receptors in the body. CPFPP has been studied for its potential therapeutic applications in various areas such as analgesia, neuroprotection, and anti-inflammatory effects.

Scientific Research Applications

Molecular Structure and Spectroscopy Analysis

(A. Najiya et al., 2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and conducted a comprehensive analysis including IR, X-ray diffraction, and DFT methods. The study confirmed the compound's structure and explored its vibrational wavenumbers, geometrical parameters, stability via NBO analysis, and first hyperpolarizability, indicating significant nonlinear optical (NLO) properties.

Fluorescent Logic Gates

Research by Gabriel Gauci and David C. Magri (2022) introduced compounds including a piperazine receptor and an aryl group, acting as fluorescent logic gates. These molecules exhibit reconfigurable logic between TRANSFER and AND logic depending on the solvent polarity, suggesting applications in probing cellular membranes and protein interfaces.

Antitumor Activity

A study by H. Naito et al. (2005) on 3-phenylpiperazinyl-1-trans-propenes, structurally related to the chemical of interest, revealed compounds exhibiting potent cytotoxicity against tumor cell lines and significant in vivo antitumor activity, highlighting potential in cancer therapy.

Analytical Chemistry Applications

D. El-Sherbiny et al. (2005) developed methods for separating flunarizine, a drug with a similar structural motif, from its degradation products using micellar and microemulsion liquid chromatography, demonstrating the compound's role in pharmaceutical analysis.

Synthesis and Radiochemistry

M. Haka and M. Kilbourn (1990) described the preparation of no-carrier-added fluorine-18 labeled GBR 12909, indicating the utility of similar compounds in synthesizing specific inhibitors for dopamine reuptake, relevant for imaging studies in neuroscience.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O/c20-16-4-1-15(2-5-16)3-10-19(24)23-13-11-22(12-14-23)18-8-6-17(21)7-9-18/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYMNQZRSKGOJJ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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